
2-Amino-3-propylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-propylhexan-1-ol is an organic compound with the molecular formula C9H21NO It is a chiral molecule, meaning it has non-superimposable mirror images
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-propylhexan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-propylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino alcohol.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-propylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-propylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
2-Amino-1-propanol: A simpler amino alcohol with similar chemical properties.
3-Amino-2-methyl-1-butanol: Another amino alcohol with a different carbon chain structure.
2-Amino-2-methyl-1-propanol: Known for its use in the synthesis of pharmaceuticals and specialty chemicals.
Uniqueness: 2-Amino-3-propylhexan-1-ol is unique due to its specific carbon chain length and chiral nature, which can impart distinct chemical and biological properties compared to other amino alcohols. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
2-amino-3-propylhexan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3 |
Clave InChI |
OLXLHWMIQJDKFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12497792.png)

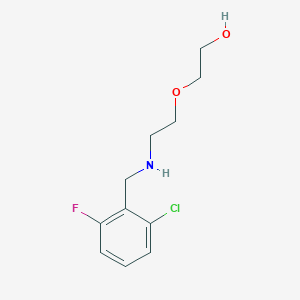
![Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497801.png)
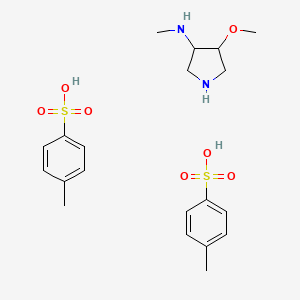
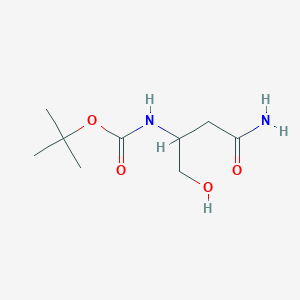
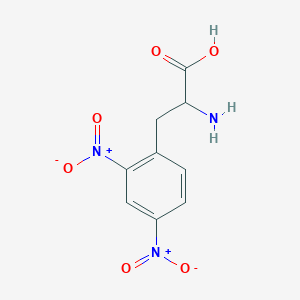
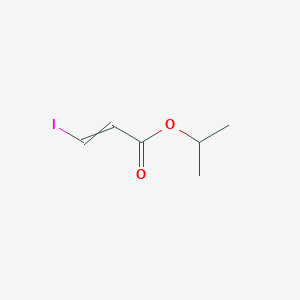
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
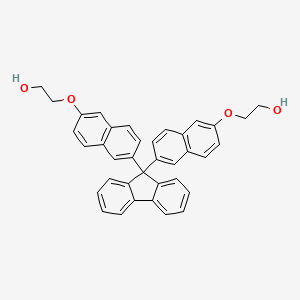
![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
